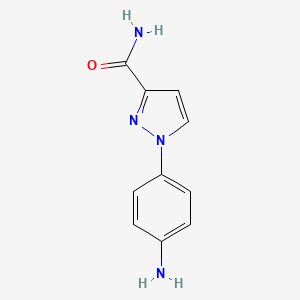

1-(4-aminophenyl)-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-aminophenyl)-1H-pyrazole-3-carboxamide is an organic compound characterized by the presence of an aminophenyl group attached to a pyrazole ring, which is further connected to a carboxamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminophenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amidation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The process can be summarized as follows:

Formation of hydrazone: 4-aminophenylhydrazine reacts with ethyl acetoacetate in the presence of acetic acid to form the corresponding hydrazone.

Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.

Amidation: The resulting pyrazole intermediate is then treated with an appropriate amide source to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-aminophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.

Major Products:

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Anti-inflammatory Agents

Recent studies have highlighted the potential of 1-(4-aminophenyl)-1H-pyrazole-3-carboxamide as an anti-inflammatory agent. A notable study synthesized a series of pyrazole derivatives, including this compound, which were evaluated for their ability to inhibit inflammatory pathways. The results indicated that these compounds could effectively reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo models .

P2Y14 Receptor Antagonists

Research has demonstrated that derivatives of this compound can function as antagonists for the P2Y14 receptor, which is implicated in various immune responses. A specific derivative showed an IC50 value of 1.93 nM against the P2Y14 receptor, indicating strong binding affinity and selectivity . This suggests potential applications in treating diseases related to the innate immune system.

Histone Deacetylase Inhibition

The compound has also been explored for its ability to inhibit histone deacetylases (HDACs), particularly HDAC6, which plays a role in acute liver injury and inflammation. One derivative exhibited an IC50 value of 0.5 nM for anti-necroptotic activity, showcasing its potential as a therapeutic agent for liver-related diseases .

Table 1: Summary of Biological Activities

| Compound | Target | Activity | IC50 (nM) | Reference |

|---|---|---|---|---|

| This compound | P2Y14 Receptor | Antagonist | 1.93 | |

| Derivative A | HDAC6 | Inhibition | 0.5 | |

| Derivative B | Inflammatory Cytokines | Reduction | - |

Table 2: Comparative Analysis of Pyrazole Derivatives

| Compound Name | Structure | Potency (IC50) | Selectivity Ratio (HDAC1/HDAC6) |

|---|---|---|---|

| Compound 6 | - | 0.5 nM | 251 |

| Compound X | - | - | - |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving mice with induced peritonitis, treatment with a derivative of this compound resulted in significant reductions in inflammatory markers such as IL-6 and TNF-α. This study supports the compound's potential use in developing new anti-inflammatory therapies .

Case Study 2: Liver Injury Models

A separate investigation focused on the efficacy of pyrazole derivatives in models of acetaminophen-induced acute liver injury. The results indicated that these compounds provided significant protective effects at doses around 40 mg/kg, highlighting their therapeutic potential against liver damage .

Mécanisme D'action

The mechanism of action of 1-(4-aminophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparaison Avec Des Composés Similaires

1-(4-aminophenyl)-1H-pyrazole-5-carboxamide: Similar structure but with the carboxamide group at a different position on the pyrazole ring.

4-aminophenylpyrazole: Lacks the carboxamide group, resulting in different chemical properties and reactivity.

1-(4-nitrophenyl)-1H-pyrazole-3-carboxamide: Contains a nitro group instead of an amino group, leading to different electronic and steric effects.

Uniqueness: 1-(4-aminophenyl)-1H-pyrazole-3-carboxamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of an aminophenyl group with a pyrazole ring and a carboxamide group makes it a versatile compound for various applications.

Activité Biologique

1-(4-aminophenyl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an amine and a carboxamide group, contributing to its biological activity. The molecular formula is C10H10N4O with a molecular weight of 206.21 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of 12.5 µM against breast cancer cells, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential use in treating inflammatory diseases. The mechanism involves the downregulation of NF-κB signaling pathways, which are crucial in mediating inflammatory responses .

Enzyme Inhibition

This compound has been identified as a reversible inhibitor of certain enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in arachidonic acid metabolism. This inhibition contributes to its anti-inflammatory effects and suggests potential applications in pain management .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, which play a significant role in inflammation and pain .

- NF-κB Pathway Modulation : The downregulation of NF-κB signaling leads to decreased expression of inflammatory mediators .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human lung cancer cells. The results demonstrated that treatment with varying concentrations led to significant apoptosis, as evidenced by increased levels of caspase-3 activation and DNA fragmentation .

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 0 |

| 5 | 85 | 10 |

| 10 | 70 | 25 |

| 20 | 50 | 50 |

Anti-inflammatory Effects in Animal Models

In an animal model of arthritis, administration of the compound resulted in reduced swelling and joint inflammation compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .

Propriétés

IUPAC Name |

1-(4-aminophenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-7-1-3-8(4-2-7)14-6-5-9(13-14)10(12)15/h1-6H,11H2,(H2,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVPQDVSCAXAFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=CC(=N2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.